Methylscopolamine bromide is a synthetic quaternary ammonium compound derived from scopolamine, primarily used as a muscarinic antagonist. Its primary applications include the treatment of peptic ulcers, nausea, vomiting, and motion sickness. The compound operates by inhibiting the action of acetylcholine on muscarinic receptors, thus reducing gastrointestinal motility and secretions. This mechanism makes it beneficial in managing various gastrointestinal disorders.
Methylscopolamine bromide is synthesized from scopolamine through a process that involves methylation, typically using methyl bromide as the methylating agent. Scopolamine itself is derived from the plant species Scopolia and Datura, which contain tropane alkaloids.
Methylscopolamine bromide is classified as:
The synthesis of methylscopolamine bromide involves several key steps:
The reaction generally requires specific conditions:
Methylscopolamine bromide has the following molecular structure:
The InChI Key for methylscopolamine bromide is CXYRUNPLKGGUJF-RAFJPFSSSA-M, which encodes its molecular structure for database searches.
Methylscopolamine bromide can undergo various chemical reactions typical for quaternary ammonium compounds:
The stability of methylscopolamine bromide under different pH conditions and temperatures is crucial for its formulation in pharmaceuticals. The compound exhibits significant stability in acidic environments, making it suitable for oral formulations that pass through the stomach.
Methylscopolamine bromide functions primarily as an antagonist at muscarinic acetylcholine receptors (specifically M1 and M3 subtypes).
Binding studies have shown that methylscopolamine bromide has a high affinity for muscarinic receptors, with IC values in the nanomolar range for various receptor subtypes .
Methylscopolamine bromide has several scientific uses:
Methylscopolamine bromide competitively inhibits acetylcholine binding at muscarinic acetylcholine receptors (mAChRs), a subfamily of G protein-coupled receptors. Its quaternary ammonium structure limits membrane permeability, confining activity primarily to peripheral tissues. The compound exhibits non-selective binding across mAChR subtypes (M1, M2, M3), though functional assays reveal nuanced interactions governed by receptor topology and ionic conditions [1] [3] [8].
Radioligand binding studies using [³H]-N-methylscopolamine demonstrate Methylscopolamine bromide’s broad mAChR affinity, with dissociation constants (Kd) in the nanomolar range. Structural analyses of mAChR subtypes indicate that:
Table 1: Binding Kinetics of Methylscopolamine Bromide at mAChR Subtypes
| Subtype | Dissociation Constant (Kd) | Primary Tissue Localization | Key Binding Residues |
|---|---|---|---|
| M1 | ~180 pM | CNS neurons, ganglia | Asp105, Tyr381 |
| M2 | 52-215 pM* | Cardiac SA node, smooth muscle | Asp103, Phe181 |
| M3 | ~110 pM | Glands, smooth muscle | Asp147, Leu225 |
*Kd varies with ionic strength [2] [4]
Blockade of mAChRs disrupts G protein-mediated signaling cascades:
Methylscopolamine bromide’s efficacy is benchmarked against structurally similar agents:
Table 2: Pharmacological Profile Relative to Key Anticholinergics
| Agent | Chemical Class | mAChR Selectivity | CNS Penetration | Primary Clinical Use |
|---|---|---|---|---|
| Methylscopolamine bromide | Quaternary ammonium | Pan-muscarinic | Negligible | GI spasms, motion sickness |
| Ipratropium bromide | Quaternary ammonium | Pan-muscarinic | Negligible | Bronchodilation |
| Glycopyrrolate | Quaternary ammonium | M3 > M2 | Negligible | Reduction of secretions |
| Atropine sulfate | Tertiary amine | Pan-muscarinic | High | Bradycardia, mydriasis |
Key distinctions include:
By antagonizing peripheral mAChRs, Methylscopolamine bromide suppresses parasympathetic tone:
Notably, Methylscopolamine bromide lacks significant nicotinic receptor activity, ensuring selective parasympathetic modulation without neuromuscular junction effects [3] [8].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7